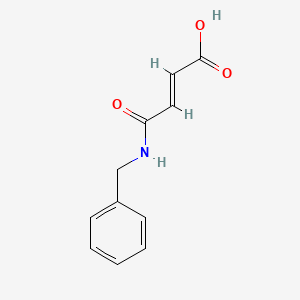

(2E)-4-(benzylamino)-4-oxobut-2-enoic acid

Description

Structural Context within the Maleamic Acid Class

(2E)-4-(benzylamino)-4-oxobut-2-enoic acid belongs to the family of maleamic acids, which are monoamide derivatives of butenedioic acid. ontosight.ai These compounds are formally derived from the reaction of an amine with maleic anhydride (B1165640). wikipedia.org The core structure of a maleamic acid features both a carboxylic acid group and an amide group, connected by a carbon-carbon double bond.

A critical structural aspect is the stereochemistry of the double bond. Maleamic acids typically refer to the (Z)-isomer (or cis-isomer), where the carboxyl and amide groups are on the same side of the double bond. ontosight.aivedantu.com The subject of this article, this compound, is the (E)-isomer (or trans-isomer), which is more accurately described as a derivative of fumaric acid. This stereochemical difference significantly influences the molecule's shape and reactivity. While the (Z)-isomer can readily undergo intramolecular cyclization due to the proximity of the reactive groups, the (E)-isomer cannot. vedantu.com

A key characteristic of maleamic acids is their ability to exist in a pH-dependent equilibrium with their amine and anhydride precursors in solution. nih.govresearchgate.net This reversible nature is central to many of their applications, particularly in the design of stimuli-responsive materials. nih.gov

Strategic Importance as a Synthetic Precursor

The bifunctional nature of this compound and its isomers makes them highly valuable intermediates in organic synthesis. ontosight.aimyskinrecipes.com Their primary and most well-established role is as a precursor to N-substituted maleimides. tandfonline.com

Through a cyclodehydration reaction, typically facilitated by reagents like acetic anhydride and sodium acetate (B1210297), the maleamic acid is converted into the corresponding maleimide (B117702). tandfonline.comgoogle.com N-substituted maleimides are a crucial class of compounds with widespread applications. Their electron-deficient double bond is highly reactive towards nucleophiles, particularly thiols. This specific reactivity makes them ideal reagents for bioconjugation, where they are used to label proteins and peptides by selectively reacting with cysteine residues. tandfonline.com Furthermore, maleimides serve as important monomers in polymer chemistry. google.comguidechem.com

The α,β-unsaturated carbonyl system in the molecule also allows it to participate in conjugate addition reactions, providing a pathway for the construction of various nitrogen-containing heterocyclic compounds. myskinrecipes.com The presence of both amide and carboxylic acid functionalities also makes it a useful building block in the synthesis of peptide mimetics, which are molecules designed to imitate the structure and function of natural peptides. myskinrecipes.com

| Product Class | Synthetic Transformation | Key Applications |

|---|---|---|

| N-Benzylmaleimide | Intramolecular Cyclodehydration | Bioconjugation (protein labeling), Polymer science (monomer) tandfonline.comgoogle.com |

| Nitrogen-containing Heterocycles | Conjugate Addition Reactions | Pharmaceutical and materials synthesis myskinrecipes.com |

| Peptide Mimetics | Functional Group Manipulation | Drug discovery and design myskinrecipes.com |

Multidisciplinary Research Applications

The maleamic acid scaffold is a recurring motif in compounds explored for a range of multidisciplinary applications, from materials science to medicinal chemistry. Derivatives are often investigated for their biological activities, including potential anti-inflammatory, antimicrobial, and analgesic properties. ontosight.airesearchgate.netchimicatechnoacta.ru

A prominent application is in the design of "smart" drug delivery systems. researchgate.net The pH-sensitive nature of the maleamic acid linkage allows for the development of prodrugs or nanocarriers that are stable at physiological pH (around 7.4) but cleave to release their therapeutic cargo in the slightly acidic microenvironments characteristic of tumors or specific cellular compartments like endosomes. morressier.comuu.nl

Detailed research into a closely related derivative highlights the therapeutic potential of this chemical class. A 2022 study in Toxicology and Applied Pharmacology investigated the anticancer properties of dibutylstannanediyl (2Z,2'Z)-bis(4-(benzylamino)-4-oxobut-2-enoate), an organotin(IV) complex of the (Z)-isomer. nih.gov The researchers demonstrated that this compound effectively inhibited the proliferation of prostate cancer cells, induced cell cycle arrest, and promoted apoptosis (programmed cell death). nih.gov Their in-depth analysis revealed that the compound exerts its effects by activating the p38 MAPK/PPARα signaling pathway, which in turn represses SMAD4, a key protein in cancer progression. nih.gov In vivo studies using a mouse model confirmed that treatment with the compound significantly reduced tumor growth. nih.gov

| Parameter | Observation |

|---|---|

| Compound | Dibutylstannanediyl (2Z,2'Z)-bis(4-(benzylamino)-4-oxobut-2-enoate) |

| Cell Model | Prostate Cancer (PCa) cells |

| Cellular Effects | Inhibition of cell proliferation, induction of cell cycle arrest, activation of caspase 3 and apoptosis |

| Molecular Mechanism | Activation of p38 MAPK and PPARα; repression of SMAD4 and ITGB5 |

| In Vivo Outcome | Reduced tumor growth in a mouse model |

This study exemplifies how the core structure of (benzylamino)-4-oxobut-2-enoic acid can be modified to create potent and specific therapeutic agents, underscoring its importance in contemporary medicinal chemistry research. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(benzylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(6-7-11(14)15)12-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWGQIYJCMMSNM-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15329-69-8 | |

| Record name | 4-(benzylamino)-4-oxoisocrotonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2e 4 Benzylamino 4 Oxobut 2 Enoic Acid

Direct Amidation of Maleic Anhydride (B1165640) with Benzylamine (B48309)

The most common and efficient route to synthesize N-substituted maleamic acids, including (2E)-4-(benzylamino)-4-oxobut-2-enoic acid, is through the direct amidation of maleic anhydride with a primary amine, in this case, benzylamine. wikipedia.org This reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the ring. google.com

Optimized Reaction Conditions and Solvent Systems

The reaction between maleic anhydride and benzylamine is typically carried out under mild conditions and is known for its high efficiency and yields. researchgate.net Various solvents can be employed, with the choice of solvent influencing reaction time and yield.

For instance, the use of acetic acid as a solvent has been shown to facilitate an efficient reaction, resulting in a high yield of the corresponding N-cyclic maleamic acid. google.com The product can then be washed with ether to remove any unreacted amine. google.com Other solvent systems, such as dimethylformamide (DMF), have also been utilized, demonstrating good yields.

Below is a table summarizing the impact of different solvent systems on the synthesis.

| Solvent | Reaction Time (hours) | Yield (%) | Reference |

| Acetic Acid | Not Specified | High | google.com |

| Dimethylformamide (DMF) | 3 | 90 | |

| Ether | Not Specified | Nearly Quantitative | google.com |

Kinetic and Thermodynamic Control in Synthesis

The formation of maleamic acids is a reversible process, existing in equilibrium with the anhydride and amine precursors in organic solvents at room temperature. nih.gov This equilibrium allows for the exploration of both kinetic and thermodynamic control over the product distribution.

Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the product ratio is determined by the rates of formation. libretexts.org The product that forms faster is the kinetic product. jackwestin.com In the context of maleamic acid synthesis, different preparation conditions can lead to a kinetically trapped state that can persist for months. nih.gov

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and the system reaches equilibrium. libretexts.org The product ratio is then determined by the relative stability of the products, with the more stable product being the thermodynamic product. jackwestin.com The equilibrium composition of maleamic acids can be influenced by external stimuli such as the addition of a Brønsted acid or a base, allowing for a switch between the amide and anhydride forms. nih.gov This reversible nature is a key feature in dynamic combinatorial chemistry, where libraries of compounds can be generated and their compositions controlled. nih.gov

Yield Enhancement and Purification Strategies

Several strategies can be employed to enhance the yield and purity of this compound. One approach involves the use of catalysts. For example, Lewis acid catalysis, such as a combination of hexamethyldisilazane (B44280) (HMDS) and zinc chloride (ZnCl₂), has been shown to significantly reduce reaction times by facilitating proton transfer and enhancing the nucleophilic attack.

Purification is often achieved through recrystallization. tandfonline.com Ethanol is a commonly used solvent for recrystallizing N-substituted maleimides, which are derived from maleamic acids. tandfonline.com Washing the crude product with a solvent like ether is also an effective method to remove excess unreacted amine. google.com

Stereochemical Control in this compound Formation

The "(2E)" designation in the compound's name refers to the stereochemistry around the carbon-carbon double bond, indicating a trans configuration. The parent maleamic acid, derived from maleic anhydride, initially has a cis (Z) configuration. wikipedia.orgmyskinrecipes.com The isomerization from the cis (Z) to the more stable trans (E) isomer, fumaric acid, is a key consideration. researchgate.net

Factors Governing Geometric Isomer Selectivity

The conversion from the cis to the trans isomer can be influenced by several factors, including heat and catalysis. Heating an aqueous solution of maleic acid can lead to its isomerization to fumaric acid. researchgate.net This process highlights the thermodynamic preference for the trans isomer, which is generally more stable. The control of stereochemistry is crucial as the biological properties of molecules are significantly impacted by their stereoisomeric form. researchgate.net

Advanced Spectroscopic Characterization for Isomer Discrimination

Distinguishing between the cis and trans isomers of 4-(benzylamino)-4-oxobut-2-enoic acid requires advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. In ¹H NMR, the coupling constants between the vinyl protons can differentiate between the isomers. The trans isomer typically exhibits a larger coupling constant (J-value) for the vinyl protons compared to the cis isomer.

Infrared (IR) spectroscopy can also provide valuable information. The position of the C=C stretching vibration and out-of-plane C-H bending frequencies can differ between the cis and trans isomers. Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. nist.gov X-ray crystallography offers definitive proof of the stereochemistry by determining the three-dimensional structure of the molecule in the solid state. researchgate.net

Sustainable Synthetic Approaches for Maleamic Acid Derivatives

The synthesis of maleamic acids, including this compound, traditionally involves the reaction of maleic anhydride with a corresponding amine. tandfonline.comgoogle.com In recent years, significant efforts have been directed towards developing more sustainable and environmentally friendly synthetic methodologies for these compounds, aligning with the principles of green chemistry. unibo.itresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources.

One of the prominent green chemistry techniques applied to the synthesis of maleamic acid derivatives is microwave-assisted synthesis . youtube.com Microwave irradiation has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, higher yields, and increased product purity compared to conventional heating methods. tandfonline.comyoutube.comnih.gov For instance, the synthesis of maleimide (B117702) derivatives from their corresponding maleamic acids has been shown to be more efficient under microwave irradiation than with conventional heating. jocpr.comjocpr.com This technique offers advantages of uniform and rapid heating directly to the reacting molecules. youtube.com

Another key area of sustainable synthesis is the focus on solvent-free conditions or the use of green solvents . The conventional synthesis of maleamic acids often employs organic solvents. jocpr.com Research has demonstrated that employing solvent-free conditions for precursor synthesis can be an effective green approach. jocpr.comjocpr.com When solvents are necessary, the trend is shifting towards environmentally benign options like water or bio-derived solvents, which reduce the environmental impact associated with volatile organic compounds (VOCs). mdpi.com

Furthermore, the development of bio-based synthetic routes represents a significant advancement in the sustainable production of the precursors for maleamic acids. Maleic acid and maleic anhydride, key starting materials, can be synthesized from biomass-derived platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). d-nb.infobohrium.comresearchgate.net Catalytic oxidation of these bio-based chemicals offers a renewable alternative to petroleum-based production methods. bohrium.com For example, a one-pot photoenzymatic route has been developed to produce maleic acid from furfural with high yields. rsc.org

The use of novel and greener dehydrating agents and catalysts is also a focus of sustainable synthesis. For the subsequent conversion of maleamic acids to other important compounds like maleimides, researchers are exploring more environmentally friendly reagents to replace harsher traditional ones. For example, propanephosphonic acid anhydride (T3P) has been proposed as a greener reagent for the preparation of isoimides from maleamic acids, utilizing cost-efficient and safer solvents. researchgate.net

These sustainable methodologies collectively contribute to making the synthesis of maleamic acid derivatives, and by extension this compound, more efficient and environmentally responsible.

Table 1: Comparison of Sustainable Synthetic Approaches for Maleamic Acid Derivatives and Related Compounds

| Synthetic Approach | Key Features | Advantages | Relevant Findings |

|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. youtube.com | - Drastically reduced reaction times (minutes vs. hours). nih.gov

Chemical Reactivity and Transformation Pathways of 2e 4 Benzylamino 4 Oxobut 2 Enoic Acid

Intramolecular Cyclization to Cyclic Imides

The most prominent reaction of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid and its (2Z)-isomer is intramolecular cyclization, driven by the removal of a water molecule to form a stable five-membered ring system. This process is a cornerstone in the synthesis of N-substituted maleimides.

The dehydration of this compound leads to the formation of N-benzylmaleimide, a thermodynamically stable cyclic imide. ucl.ac.be This reaction proceeds via the cyclization of the corresponding (2Z)-isomer, known as N-benzylmaleanilic acid. orgsyn.org The synthesis of N-substituted maleimides is often a two-step process, starting with the reaction of an amine, such as benzylamine (B48309), with maleic anhydride (B1165640) to form the maleanilic acid intermediate, which is then cyclized. ucl.ac.beiosrjournals.org

During the cyclization process, a common byproduct, N-benzylisomaleimide, can be formed. chegg.com Isomaleimides are structural isomers of maleimides where the nitrogen atom is connected to a carbonyl group that is exocyclic to the main conjugated system. The formation of the isomaleimide is often considered a kinetically controlled pathway, which can be influenced by the nature of the N-substituent and the reaction conditions. chegg.com The more stable maleimide (B117702) is the thermodynamically favored product, and the isomaleimide can often be converted to the maleimide under basic or acidic conditions.

The mechanism for the formation of N-benzylmaleimide involves the activation of the carboxylic acid group followed by an intramolecular nucleophilic acyl substitution. chegg.comquizlet.com

Activation of the Carboxyl Group : A dehydrating agent, such as acetic anhydride, reacts with the carboxylic acid of N-benzylmaleanilic acid to form a more reactive intermediate, typically a mixed anhydride. chegg.com

Intramolecular Nucleophilic Attack : The lone pair of electrons on the amide nitrogen atom acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. quizlet.com This step is more favorable when the molecule is in the Z-configuration, as the reacting groups are in close proximity.

Tetrahedral Intermediate Formation : The nucleophilic attack results in a transient tetrahedral intermediate.

Ring Closure and Elimination : The intermediate collapses, expelling the leaving group (e.g., an acetate (B1210297) ion) to form the five-membered imide ring of N-benzylmaleimide.

The formation of the isomaleimide byproduct occurs through a competing mechanism where the amide oxygen atom, rather than the nitrogen, acts as the nucleophile, attacking the activated carbonyl. This leads to the formation of the five-membered isoimide (B1223178) ring.

A variety of dehydrating agents and catalysts can be employed to facilitate the cyclization of the maleanilic acid precursor to N-benzylmaleimide. The choice of reagent significantly impacts reaction conditions, yield, and purity of the final product.

The most conventional and widely documented method involves the use of acetic anhydride in the presence of a base catalyst like sodium acetate, which also aids in the isomerization of any formed isomaleimide to the more stable maleimide. ucl.ac.beorgsyn.org Other effective reagent systems have been developed to achieve this transformation under different conditions. iosrjournals.org

| Dehydrating Agent / Catalyst | Typical Conditions | Reported Yield (%) |

| Acetic Anhydride / Sodium Acetate | Heating (e.g., on a steam bath) | 75–83 orgsyn.orgresearchgate.net |

| Acetyl Chloride / Triethylamine | - | - |

| Triphenylphosphine (PPh₃) / Bromotrichloromethane (BrCCl₃) | CH₃CN, 70°C, with Triethylamine | Acceptable yields iosrjournals.org |

| Methanesulfonic Acid | n-Butanol | - |

It is noteworthy that under the conditions using PPh₃/BrCCl₃, the N-benzylmaleanilic acid did not successfully cyclize to N-benzylmaleimide, highlighting the sensitivity of the reaction to the specific substrate and reagent combination. iosrjournals.org

A critical aspect of the cyclization is the stereochemistry of the double bond. The starting compound is this compound, which has a trans configuration. However, the formation of the five-membered ring of N-benzylmaleimide requires a cis or (Z)-configuration, as found in N-benzylmaleanilic acid.

Direct cyclization from the E-isomer is sterically impossible. Therefore, an E→Z isomerization of the carbon-carbon double bond must occur prior to or concurrently with the cyclization step. researchgate.net This isomerization is often facilitated by the thermal and/or catalytic conditions (acidic or basic) used for the dehydration. nih.gov The subsequent and typically rapid intramolecular cyclization of the Z-isomer is an irreversible step that effectively removes it from the equilibrium. According to Le Châtelier's principle, this drives the E-Z equilibrium towards the formation of the reactive Z-isomer, ultimately leading to the N-benzylmaleimide product. The control of this reaction, therefore, relies on establishing conditions that promote both the isomerization to the Z-conformer and its subsequent efficient dehydration and cyclization.

Conjugate Addition Reactions (Michael-type)

The α,β-unsaturated system in N-substituted maleimides, the cyclized product of this compound, renders them excellent Michael acceptors. wikipedia.orggeorganics.sk They readily undergo conjugate addition reactions with a wide range of nucleophiles.

The reaction of N-benzylmaleimide with nitrogen-based nucleophiles, known as an aza-Michael addition, is a synthetically valuable method for forming carbon-nitrogen bonds. georgiasouthern.edu This reaction produces β-amino succinimide (B58015) derivatives.

The mechanism involves the 1,4-addition of a nitrogen nucleophile, such as a primary or secondary amine, to the electron-deficient double bond of the maleimide ring. researchgate.net The high electrophilicity of the β-carbon is due to the conjugation with two electron-withdrawing carbonyl groups. The reaction proceeds through an enolate intermediate, which is subsequently protonated to yield the final adduct. georgiasouthern.edu The reaction is often catalyzed by a base or can proceed under solvent-free conditions, sometimes enhanced by microwave irradiation. researchgate.netmdpi.com

| Nucleophile | Michael Acceptor | Conditions | Product Class |

| Primary Amines (e.g., p-toluidine) | N-Benzalmaleimide | Catalyst | β-Amino succinimide derivative georgiasouthern.edu |

| Secondary Amines (e.g., piperazine) | Diacrylate Esters | CH₂Cl₂ | Poly(β-aminoester) georgiasouthern.edu |

| Benzylamine | α,β-Unsaturated Esters | DBU, Solvent-free, MW or Heat | N-Benzylated β-amino ester mdpi.com |

| Aromatic Amines (e.g., aniline) | N,N-Dimethylacrylamide | Imidazolium chloride, 110-120°C | β-Amino amide derivative researchgate.net |

The efficiency and yield of the aza-Michael addition are influenced by several factors, including the nucleophilicity of the amine, the steric hindrance around the reaction centers, the choice of solvent, and the reaction temperature. researchgate.net

Reactivity with Nitrogen-Based Nucleophiles

Synthesis of Saturated Amidic Derivatives

The α,β-unsaturated system in this compound readily undergoes conjugate addition reactions with nucleophiles, leading to the formation of saturated derivatives. This is a common pathway for related β-aroylacrylic acids. For instance, the reaction with nitrogen-based nucleophiles, known as an aza-Michael addition, results in the saturation of the double bond. The reaction of a similar compound, 4-(4-acetaminophenyl)-4-oxobut-2-enoic acid, with benzylamine in dry benzene (B151609) yields the corresponding saturated 2-benzylamino-4-(4-acetaminophenyl)-4-oxobutanoic acid. raco.cat This suggests that this compound can react with various amines to form analogous saturated adducts.

Another pathway to saturated derivatives is through catalytic hydrogenation, which would reduce the carbon-carbon double bond to yield 4-(benzylamino)-4-oxobutanoic acid. While specific studies on the hydrogenation of this exact molecule are not prevalent, this is a standard transformation for α,β-unsaturated carbonyl compounds.

| Reaction Type | Nucleophile/Reagent | Product Class |

| Aza-Michael Addition | Amines (e.g., primary/secondary amines) | Substituted 4-(benzylamino)-4-oxobutanoic acids |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C) | 4-(benzylamino)-4-oxobutanoic acid |

Ring-Closing Reactions to Form Nitrogen-Containing Heterocycles

The structural framework of this compound is an excellent precursor for the synthesis of various nitrogen-containing heterocycles. These reactions typically involve the reaction of the butenoic acid backbone with binucleophilic reagents.

For example, reactions of similar 4-oxo-but-2-enoic acid derivatives with hydrazine (B178648) hydrate (B1144303) are known to produce pyridazinone derivatives. raco.cat The reaction proceeds through initial nucleophilic attack at the double bond or the ketone carbonyl, followed by intramolecular cyclization and dehydration. Similarly, reactions with hydroxylamine (B1172632) can lead to the formation of oxazinone derivatives. raco.cat The versatility of the 4-oxobut-2-enoic acid scaffold allows it to be a key starting material for a variety of heterocyclic systems. organicreactions.orgnih.gov

| Reagent | Resulting Heterocycle |

| Hydrazine Hydrate | Pyridazinone derivatives |

| Substituted Hydrazines | N-substituted Pyridazinone derivatives |

| Hydroxylamine | Oxazinone derivatives |

Reactivity with Carbon-Based Nucleophiles

The electrophilic double bond of this compound is susceptible to attack by carbon-based nucleophiles through Michael-type additions and Friedel-Crafts reactions.

Synthesis of Substituted Carbonyl Derivatives

The reaction of related β-aroylacrylic acids with compounds containing active methylene (B1212753) groups (e.g., malonates, cyanoacetates) under Michael reaction conditions affords adducts where a new carbon-carbon bond is formed at the β-position to the carboxylic acid. raco.cat This pathway allows for the introduction of a wide range of substituted carbonyl functionalities.

Furthermore, under Friedel-Crafts conditions using a Lewis acid catalyst like anhydrous aluminum chloride, the compound can react with electron-rich aromatic compounds such as p-xylene (B151628) or acetanilide. raco.cat The reaction results in the arylation of the double bond, leading to the formation of 4-aryl-4-(benzylamino)-4-oxobutanoic acid derivatives.

| Reaction Type | Nucleophile | Catalyst | Product Class |

| Michael Addition | Active Methylene Compounds | Base | Substituted butanoic acid derivatives |

| Friedel-Crafts Reaction | Electron-rich arenes (e.g., p-xylene) | AlCl₃ | 3-Aryl-4-(benzylamino)-4-oxobutanoic acids |

Intramolecular Cyclizations to Oxygen/Sulfur Heterocycles

This compound and its derivatives can undergo intramolecular cyclization to form five-membered oxygen-containing heterocycles, specifically furanones. This transformation is typically induced by dehydrating agents like acetic anhydride or propionic anhydride. researchgate.netchimicatechnoacta.ru The reaction involves the nucleophilic attack of the carboxylic acid's hydroxyl group onto the β-carbon of the α,β-unsaturated system, followed by dehydration, to yield a butenolide ring. Studies on analogous 4-oxobutanoic acid derivatives have shown this to be a common and efficient cyclization pathway. researchgate.netresearchgate.net

| Reagent | Resulting Heterocycle |

| Acetic Anhydride | Furan-2(3H)-one derivatives |

| Propionic Anhydride | Furan-2(3H)-one derivatives |

Reactivity with Sulfur-Based Nucleophiles

Similar to other Michael acceptors, the double bond in this compound is expected to react readily with sulfur-based nucleophiles. The addition of thiols (Thiol-ene reaction) across the double bond is a well-established reaction. researchgate.netresearchgate.net Studies on related (E)-4-aryl-4-oxo-2-butenoic acids have shown that they react with thiophenol to give the corresponding Michael adducts. researchgate.net This reaction would proceed via a conjugate addition mechanism, where the thiolate anion attacks the β-carbon, followed by protonation, to yield a 3-(alkyl/arylthio)-4-(benzylamino)-4-oxobutanoic acid.

| Nucleophile | Product Class |

| Thiols (e.g., Thiophenol) | 3-(Alkyl/Arylthio)-4-(benzylamino)-4-oxobutanoic acids |

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key site for functionalization, allowing for the synthesis of esters and amides while preserving the core structure.

Esterification: Standard esterification procedures can be applied to convert the carboxylic acid into its corresponding esters. This can be achieved through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). Alternatively, reaction with alkyl halides under basic conditions can also yield the desired ester. researchgate.net

Amidation: The carboxylic acid can be converted into a new amide by reacting it with a primary or secondary amine. This transformation typically requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. core.ac.ukresearchgate.net This reaction would result in the formation of a diamide (B1670390) derivative of the but-2-enoic acid scaffold.

| Reaction Type | Reagents | Product Class |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Alkyl (2E)-4-(benzylamino)-4-oxobut-2-enoates |

| Amidation | Amine, Coupling Agent (e.g., EDC, DCC) | (2E)-N¹,N⁴-Disubstituted-2-butenediamides |

Functionalization at the Amide Moiety

The amide moiety of this compound, also known as N-benzylmaleamic acid, presents a site for various chemical transformations, although its reactivity is influenced by the presence of the adjacent carboxylic acid and the conjugated double bond. The primary functionalization pathway explored in the literature for the broader class of maleamic acids is transamidation, which involves the exchange of the amine component of the amide. Other potential transformations, based on general amide chemistry, include reduction and modifications of the N-benzyl group, though specific examples for this particular compound are less documented.

One of the significant reactive pathways for N-substituted maleamic acids is reversible transamidation. nih.govnih.gov This process allows for the exchange of the benzylamino group with another amine without the need for a catalyst and under mild conditions. nih.govnih.gov The reaction proceeds through an equilibrium involving the formation of maleic anhydride as an intermediate. nih.govnih.gov The presence of a carboxylic acid in the β-position to the amide is crucial for this transformation. nih.govnih.gov

The general mechanism for this uncatalyzed transamidation involves the intramolecular cyclization of the maleamic acid to form a five-membered ring intermediate, which then eliminates the original amine (benzylamine in this case) to generate maleic anhydride. The newly introduced amine can then react with the maleic anhydride to form a new maleamic acid. This process is reversible, and the position of the equilibrium can be influenced by the reaction conditions and the nature of the amines involved. nih.gov

Studies on related N-substituted dimethyl maleamic acids have demonstrated that this transamidation occurs with a variety of secondary amines at room temperature in organic solvents. nih.gov While this establishes the principle of amide moiety functionalization through amine exchange, it is important to note that with primary amines, such as the one in the parent compound, there is a competing and often favored reaction of cyclodehydration to form the corresponding N-substituted maleimide.

Table 1: Conceptual Transamidation of this compound

| Reactant | Reagent | Potential Product | Conditions |

| This compound | R-NH₂ (a different primary amine) | (2E)-4-(R-amino)-4-oxobut-2-enoic acid | Mild, catalyst-free |

| This compound | R₂NH (a secondary amine) | (2E)-4-(R₂-amino)-4-oxobut-2-enoic acid | Mild, catalyst-free |

This table is illustrative of the potential transamidation reactions based on studies of related maleamic acids. The actual outcome may be influenced by competing reactions, such as maleimide formation.

Beyond transamidation, other functionalizations of the amide group are theoretically possible, drawing from the extensive chemistry of amides. For instance, the reduction of the amide carbonyl group would lead to a diamine. However, the presence of the carboxylic acid and the α,β-unsaturated system complicates such transformations, as these groups are also susceptible to reduction.

Direct N-alkylation of the amide nitrogen in this compound to form a tertiary amide is another conceivable functionalization. In general, N-alkylation of secondary amides can be achieved using a base and an alkyl halide. monash.edu However, for N-benzylmaleamic acid, the acidic proton of the carboxylic acid would likely interfere with the basic conditions required for N-alkylation of the amide, leading to salt formation and potentially inhibiting the desired reaction.

Applications of 2e 4 Benzylamino 4 Oxobut 2 Enoic Acid in Materials Science and Polymer Synthesis

Precursor Role in N-Benzylmaleimide Monomer Synthesis

(2E)-4-(benzylamino)-4-oxobut-2-enoic acid is the direct intermediate in the two-step synthesis of the N-benzylmaleimide (NBMI) monomer. ijert.orgresearchgate.net This process is a fundamental route for producing N-substituted maleimides. ekb.eg

The synthesis begins with the reaction of maleic anhydride (B1165640) and benzylamine (B48309) in a suitable solvent, such as N,N-dimethylformamide (DMF) or acetic acid, at room temperature. ijert.orgchemicalbook.com In this first step, the primary amine group of benzylamine performs a nucleophilic attack on one of the carbonyl carbons of the maleic anhydride ring. This opens the anhydride ring to form the amic acid, this compound. ijert.orgvt.edu

The second step is a dehydration reaction, also known as cyclization or imidization, which converts the amic acid intermediate into the final N-benzylmaleimide monomer. ijert.org This is typically achieved by heating the N-benzylmaleamic acid in the presence of a dehydrating agent, such as a mixture of concentrated sulfuric acid (H₂SO₄) and phosphorus pentoxide (P₂O₅) or by refluxing in acetic acid. ijert.orgchemicalbook.com The process removes a molecule of water, leading to the formation of the stable five-membered imide ring characteristic of N-benzylmaleimide. ijert.orgresearchgate.net The resulting NBMI monomer is a white solid that serves as the building block for subsequent polymerization reactions. ijert.orgsigmaaldrich.com

Homopolymerization Kinetics and Mechanisms of Derived Monomers

The monomer derived from this compound, N-benzylmaleimide (NBMI), can undergo homopolymerization to form poly(N-benzylmaleimide). This polymerization is typically carried out via a free-radical mechanism. ijert.org

The process is commonly initiated by a thermal initiator like azobisisobutyronitrile (AIBN) in a solvent such as tetrahydrofuran (B95107) (THF). ijert.org The reaction is conducted at elevated temperatures, for instance, 65°C, for an extended period, often up to 48 hours, to achieve a reasonable yield. ijert.org The resulting polymer, poly(N-benzylmaleimide), is then isolated by precipitation in a non-solvent like a methanol-water mixture. ijert.org

Research into the kinetics of this homopolymerization shows that the yield of the polymer increases with the duration of the reaction. While maleimide (B117702) itself undergoes homopolymerization with difficulty, N-substituted maleimides like NBMI can be polymerized more readily. ijert.org

Table 1: Effect of Polymerization Time on the Yield of Poly(N-benzylmaleimide) ijert.org

| Polymerization Time (hours) | Yield (%) |

|---|---|

| 12 | Low |

| 24 | 35.26 |

| 36 | Higher than 24h |

| 48 | Highest |

The mechanism involves the standard steps of free-radical polymerization: initiation by the decomposition of AIBN, propagation through the addition of monomer units across the vinyl double bond of the maleimide ring, and termination. The resulting polymer backbone consists of repeating N-benzylmaleimide units. ijert.org

Copolymerization Pathways and Material Property Modulation

N-benzylmaleimide (NBMI) is readily copolymerized with a variety of other vinyl monomers to modulate material properties and overcome some of the processing challenges associated with polyimide homopolymers, such as poor solubility. ijert.org Copolymerization offers a versatile pathway to synthesize polymers with tailored characteristics.

Free-Radical Copolymerization: NBMI can be copolymerized with common monomers like methyl methacrylate (B99206) (MMA) and n-butyl acrylate (B77674) (BA) using free-radical initiators like AIBN. ijert.orgresearchgate.net This method allows for the incorporation of NBMI units into polymer chains, which can significantly enhance the thermal stability of the resulting copolymer compared to the homopolymer of the comonomer (e.g., poly(methyl methacrylate)). ijert.org The presence of bulky side groups and the introduction of different monomer units can also improve the polymer's solubility and fusibility, making it easier to process. ekb.eg

Photo-induced Copolymerization: N-substituted maleimides, including NBMI, can participate in photo-induced copolymerization, particularly with electron-donor monomers such as vinyl ethers. kpi.ua This type of polymerization can be initiated by UV radiation, often without the need for a separate photoinitiator, as the maleimide itself can absorb UV light and initiate the reaction. These reactions can be very rapid and efficient, leading to the formation of alternating copolymers. This pathway is particularly useful in applications like UV-curable coatings and resins. kpi.ua

The introduction of comonomers modulates the properties of the final material. For example, copolymerizing NBMI with MMA results in a copolymer with enhanced thermal stability. ijert.org The ratio of the monomers in the copolymer can be adjusted to fine-tune properties such as the glass transition temperature, mechanical strength, and solubility. vt.edu

Table 2: Copolymerization Systems Involving N-Benzylmaleimide

| Comonomer | Polymerization Method | Key Property Modulation | Reference |

|---|---|---|---|

| Methyl Methacrylate (MMA) | Free-Radical (AIBN) | Improved thermal stability | ijert.org |

| n-Butyl Acrylate (BA) | Free-Radical (AIBN) | Enhanced thermal stability | researchgate.net |

| Vinyl Ethers | Photo-induced (UV) | Rapid curing, alternating structures | kpi.ua |

| Styrene (ST) | Free-Radical | Creates optically active copolymers | researchgate.net |

Structure-Property Elucidation in Polymeric Systems

The properties of polymers derived from N-benzylmaleimide are intrinsically linked to their molecular structure. The presence of the maleimide ring in the polymer backbone is a key determinant of the material's characteristics. ijert.orgvt.edu

Aromatic polymaleimides are known for their excellent thermal stability, a property that stems directly from the rigid and planar five-membered imide ring. ijert.orgresearchgate.net This structural feature restricts the rotational freedom of the polymer backbone, leading to a high glass transition temperature (Tg) and superior stability at elevated temperatures. ijert.orgvt.edu The N-benzyl group attached to the imide ring is a bulky side group that further contributes to the rigidity of the polymer chain. researchgate.net

The structure-property relationship can be summarized as follows:

Thermal Stability: The inherent rigidity of the polyimide backbone results in high thermal stability. Aromatic polyimides, in general, are a class of thermally stable polymers. vt.edu

Mechanical Properties: The stiffness of the polymer chains often translates to good mechanical properties, such as high modulus and strength. ijert.org

In essence, this compound is the gateway to N-benzylmaleimide-based polymers where the final material properties are a direct consequence of the rigid imide rings and benzyl (B1604629) side groups introduced into the macromolecular architecture. researchgate.net

Computational and Theoretical Investigations of 2e 4 Benzylamino 4 Oxobut 2 Enoic Acid and Its Derivatives

Quantum Chemical Approaches to Reaction Pathways and Molecular Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the reaction pathways and molecular properties of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid and its derivatives. These approaches provide a detailed understanding of the molecule's geometry, vibrational frequencies, and electronic characteristics.

In studies of structurally similar compounds, such as (E)-4-aryl-4-oxo-2-butenoic acid phenylamides, DFT calculations have been employed to optimize molecular geometries and to understand the kinetics of reactions like the aza-Michael addition with amines such as benzylamine (B48309). scholaris.ca For these reactions, theoretical studies have successfully predicted the regioselectivity, indicating that the addition of benzylamine occurs preferentially at the β-position relative to the aroyl keto group. scholaris.ca The reaction is proposed to proceed through a carbanionic intermediate, and the rate of reaction is influenced by the electronic properties of substituents on the aryl ring. scholaris.ca Good correlations have been found between the second-order rate constants and Hammett substituent constants, as well as with the energies of the frontier molecular orbitals. scholaris.ca

Furthermore, quantum computational studies on related Schiff base compounds, which share some structural motifs with the target molecule, have utilized DFT with basis sets like B3LYP/6-311++G(d,p) to investigate optimized molecular geometry, harmonic vibrational wavenumbers, and NMR chemical shifts. researchgate.net These calculations provide valuable data for confirming the molecular structure and understanding its inherent properties. Natural Bond Orbital (NBO) analysis, another quantum chemical tool, offers insights into charge delocalization and intramolecular interactions, which are crucial for understanding the stability and reactivity of the molecule. researchgate.net

Molecular Dynamics and Docking Simulations for Derivative Interactions

Molecular dynamics (MD) and docking simulations are indispensable computational techniques for exploring the interactions of derivatives of this compound with biological macromolecules, such as proteins and DNA. These methods provide a dynamic and detailed view of the binding modes and affinities of these compounds, which is crucial for drug design and development.

Molecular docking studies have been performed on derivatives like (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid to investigate their potential interactions with biological targets. ebi.ac.uk Such in silico studies can predict the binding orientation of the ligand within the active site of a receptor and estimate the binding energy, which is indicative of the stability of the ligand-receptor complex. For instance, docking simulations of related compounds have been used to elucidate interactions with enzymes like topoisomerase DNA gyrase, providing a basis for understanding their biological activity. researchgate.net

In a typical docking simulation, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. nih.gov The structure of the ligand, in this case, a derivative of this compound, is optimized using quantum chemical methods. The docking software then explores various possible conformations of the ligand within the protein's binding site and scores them based on a force field. nih.gov The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. chimicatechnoacta.ru

Theoretical Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound is fundamental to its reactivity. Theoretical analysis provides a framework for understanding how the molecule will behave in chemical reactions. Key to this analysis are reactivity descriptors derived from conceptual DFT, which include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, chemical hardness, and the global electrophilicity index.

The energies of the frontier molecular orbitals, HOMO and LUMO, are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. nih.gov

For derivatives of 4-oxobut-2-enoic acid, the best correlations for reaction rates have been obtained with the energies of the LUMO, calculated at a high level of theory such as MP2. scholaris.ca This indicates that the reaction is likely controlled by the interaction of the nucleophile's HOMO with the LUMO of the butenoic acid derivative.

Molecular Electrostatic Potential (MEP) maps are another valuable tool for analyzing the electronic structure. These maps visualize the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For similar compounds, MEP maps have shown that the negative potential is typically located around electronegative atoms like oxygen, while positive potentials are found around hydrogen atoms. researchgate.net This information is crucial for predicting the sites of electrophilic and nucleophilic attack.

The following table summarizes some key reactivity descriptors and their significance:

| Reactivity Descriptor | Significance |

| HOMO Energy | Indicates the ability to donate electrons; higher energy suggests a better electron donor. |

| LUMO Energy | Indicates the ability to accept electrons; lower energy suggests a better electron acceptor. |

| HOMO-LUMO Gap | Reflects chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Electronegativity (χ) | Measures the power of an atom or group of atoms to attract electrons towards itself. |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution or charge transfer. |

| Global Electrophilicity Index (ω) | Quantifies the electrophilic nature of a molecule. |

Through these computational and theoretical investigations, a comprehensive understanding of the chemical behavior of this compound and its derivatives can be achieved, paving the way for their potential applications in various scientific fields.

Strategic Utility As a Building Block for Advanced Molecular Architectures

Design and Synthesis of Diverse Heterocyclic Scaffolds

The inherent reactivity of the 4-oxobut-2-enoic acid core makes it an excellent starting point for the synthesis of various heterocyclic compounds. The presence of electrophilic and nucleophilic centers within the same molecule facilitates intramolecular cyclization reactions, which are a cornerstone of heterocyclic chemistry. Research into related 4-oxobutanoic acid derivatives has shown they can be converted into important heterocyclic systems like furanones through intramolecular cyclization pathways.

Exploration of Fused and Bridged Ring Systems

The molecular structure of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid is well-suited for the construction of complex bicyclic systems, which can be classified as either fused or bridged. In fused ring systems, two rings share a single covalent bond and two common atoms, known as bridgehead atoms. In bridged systems, the bridgehead atoms are separated by one or more atoms, forming a "bridge" across the ring.

A primary strategy for forming these architectures is the Diels-Alder reaction, a powerful [4+2] cycloaddition used to form six-membered rings. researchgate.netnih.govyoutube.com The electron-deficient double bond in the butenoic acid backbone, activated by the two adjacent carbonyl groups, makes it an excellent "dienophile." By reacting it with a suitable "diene" (a molecule with two conjugated double bonds), complex bridged bicyclic structures can be synthesized in a single, highly controlled step. The stereochemistry and substitution pattern of the diene can be varied to produce a wide range of intricate and rigid molecular scaffolds.

Stereoselective Synthesis of Complex Ring Architectures

Creating molecules with specific three-dimensional arrangements is crucial in fields like medicinal chemistry and materials science. Stereoselective synthesis refers to chemical reactions that preferentially yield one stereoisomer over others. The carbon-carbon double bond in this compound is a key handle for introducing stereocenters in a controlled manner.

Methods such as asymmetric Michael additions, where a chiral nucleophile is added to the double bond, can establish new stereocenters with high fidelity. researchgate.netnih.gov Similarly, stereoselective epoxidation or dihydroxylation of the alkene can produce chiral intermediates that are then elaborated into complex ring systems. The existing functional groups, such as the carboxylic acid, can act as directing groups or be modified with chiral auxiliaries to guide the stereochemical outcome of these transformations, enabling the synthesis of enantiomerically pure, complex cyclic molecules.

Advanced Conjugation Strategies and Molecular Linker Design

In modern therapeutics, particularly in the development of antibody-drug conjugates (ADCs), the linker that connects the targeting moiety (like an antibody) to the therapeutic payload is of critical importance. The properties of the linker dictate the stability of the conjugate in circulation and the efficiency of drug release at the target site. The maleic acid amide structure inherent to this compound is a foundational element in the design of advanced molecular linkers.

pH-Responsive Molecular Linkers in Controlled Release Research

One of the most promising strategies for targeted drug delivery involves exploiting the physiological differences between healthy and diseased tissues. Many solid tumors, for instance, exhibit a more acidic microenvironment (pH 6.0–7.0) compared to normal tissues (pH 7.4). nih.govrsc.org This pH gradient can be used as a trigger for drug release.

Maleic acid amide derivatives are recognized as effective pH-sensitive linkers. nih.govuu.nl The cleavage mechanism relies on an intramolecular cyclization reaction that is catalyzed by acidic conditions. rsc.orgnih.gov At a lower pH, the free carboxylic acid group in the linker protonates the adjacent amide nitrogen. This facilitates a rapid intramolecular attack of the carboxylate onto the amide carbonyl, forming an unstable five-membered ring intermediate (a maleic anhydride (B1165640) derivative). This intermediate then quickly hydrolyzes, cleaving the amide bond and releasing the attached payload. The rate of this cleavage can be finely tuned by modifying the substituents on the butenoic acid backbone, allowing for the design of linkers that are stable at physiological pH but release their cargo selectively in the acidic environment of a tumor or within the lysosomes of a cancer cell. nih.govresearchgate.net

| Linker Type | Cleavage Trigger | Typical Release pH | Mechanism |

|---|---|---|---|

| Hydrazone | Acidic pH | 4.5 - 6.0 | Acid-catalyzed hydrolysis of the C=N bond. |

| cis-Aconityl (Maleic Acid Amide type) | Acidic pH | < 6.0 | Intramolecular acid-catalyzed cyclization and amide cleavage. |

| Orthoester | Acidic pH | 4.0 - 5.5 | Acid-catalyzed hydrolysis to an ester and an alcohol. |

| Acetal/Ketal | Acidic pH | 4.5 - 5.5 | Acid-catalyzed hydrolysis to a diol and a ketone/aldehyde. |

Precursor Role in Organometallic Compound Synthesis for Research

Organometallic chemistry, the study of compounds containing metal-carbon bonds, is fundamental to catalysis and materials science. mt.com this compound possesses multiple functional groups capable of coordinating to metal centers, making it a valuable ligand precursor for the synthesis of novel organometallic complexes.

The carboxylate group is a classic ligand that can bind to metals in various modes (monodentate, bidentate, bridging). The alkene can participate in π-bonding with transition metals, while the amide oxygen can also act as a coordination site. This versatility allows the molecule to act as a chelating or bridging ligand, potentially stabilizing unusual oxidation states or creating specific geometries around a metal center. The resulting organometallic compounds could be explored for applications in catalysis, such as in asymmetric synthesis or polymerization, or as building blocks for metal-organic frameworks (MOFs).

Integration into Advanced Luminescent Material Architectures

Organic molecules that emit light upon excitation (photoluminescence) are the basis for technologies like organic light-emitting diodes (OLEDs), sensors, and bio-imaging agents. The development of new luminescent materials often focuses on creating rigid, crystalline structures with strong π-electron conjugation.

Research has demonstrated that the core scaffold of 2-amino-4-oxobut-2-enoic acid is an effective building block for highly photoluminescent organic crystals. researchgate.net The conjugated system formed by the carbon-carbon double bond and the two carbonyl groups acts as a chromophore. The rigidity of a crystal lattice can minimize non-radiative decay pathways, enhancing luminescence efficiency. By incorporating this compound into larger molecular architectures or using it to form molecular crystals, it is possible to create materials with stable and tunable light-emitting properties. The benzylamino and carboxylic acid groups provide convenient sites for chemical modification, allowing for the fine-tuning of the electronic structure to control the color and intensity of the emitted light.

Future Perspectives and Emerging Research Avenues for 2e 4 Benzylamino 4 Oxobut 2 Enoic Acid

Development of Enantioselective and Diastereoselective Synthetic Routes

The synthesis of stereochemically pure compounds is a cornerstone of modern organic chemistry and pharmaceutical development. numberanalytics.com For (2E)-4-(benzylamino)-4-oxobut-2-enoic acid, which possesses a prochiral double bond, the development of enantioselective and diastereoselective synthetic methodologies is a significant and valuable research goal. Future advancements in asymmetric synthesis are expected to provide efficient pathways to chiral derivatives of this compound. numberanalytics.com

Key future research directions in this area include:

Chiral Catalysis : The application of chiral catalysts, including metal complexes and organocatalysts, is a promising approach. numberanalytics.comchiralpedia.com Asymmetric hydrogenation, for instance, could selectively reduce the double bond to yield enantiomerically enriched products. numberanalytics.com Furthermore, the development of novel chiral catalysts tailored for butenoic acid derivatives could lead to highly efficient and selective transformations. frontiersin.org

Biocatalysis : The use of enzymes as catalysts in asymmetric synthesis offers high selectivity under mild reaction conditions. numberanalytics.com Future research could explore enzymes capable of stereoselectively transforming the butenoic acid backbone.

Integration with Flow Chemistry : Combining asymmetric synthesis with continuous flow chemistry is anticipated to enhance efficiency, reduce costs, and improve scalability, making the production of chiral derivatives more viable for industrial applications. numberanalytics.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Chiral Metal Catalysis | High efficiency, broad substrate scope | Development of novel ligands, optimization of reaction conditions |

| Organocatalysis | Metal-free, environmentally friendly | Design of new organocatalysts, application in Michael additions |

| Biocatalysis | High enantioselectivity, mild conditions | Enzyme screening and engineering |

| Flow Chemistry | Improved efficiency, scalability | Integration of asymmetric catalysts into continuous flow systems |

Exploration in Catalysis as Ligand Precursors

The structural features of this compound, specifically the presence of nitrogen and oxygen atoms with lone pairs of electrons, make it a candidate for use as a ligand precursor in coordination chemistry and catalysis. The benzylamide moiety, in particular, can be a versatile coordinating group.

Future research in this domain could focus on:

Coordination Chemistry : Investigating the coordination behavior of the compound with various metal centers to synthesize novel metal-organic frameworks (MOFs) or discrete coordination complexes. rsc.org The properties of these new materials could be tuned by modifying the substituents on the benzyl (B1604629) group or the butenoic acid backbone.

Homogeneous Catalysis : Exploring the use of metal complexes derived from this ligand in homogeneous catalysis. For example, such complexes could be screened for activity in cross-coupling reactions, hydrogenations, or oxidations. The electronic and steric properties of the ligand could be fine-tuned to optimize catalytic performance.

Asymmetric Catalysis : Chiral versions of the compound, synthesized as described in the previous section, could be used as chiral ligands in asymmetric catalysis. This could open doors to new enantioselective transformations.

Scalable and Automated Synthesis Methodologies

For any chemical compound to have a significant impact, its synthesis must be scalable and efficient. Future research will likely focus on developing robust and automated methods for the production of this compound and its derivatives.

Promising avenues for investigation include:

Continuous Flow Synthesis : Transitioning from traditional batch synthesis to continuous flow processes can offer numerous advantages, including improved safety, better process control, and higher throughput. researchgate.net Microwave-assisted synthesis has also shown promise for the rapid and efficient production of related 4-oxo-2-butenoic acids. semanticscholar.orgnih.govrsc.org

Automated Synthesis Platforms : The use of automated synthesis platforms can accelerate the discovery and optimization of reaction conditions. researchgate.net These systems can perform numerous reactions in parallel, allowing for rapid screening of catalysts, solvents, and other parameters.

Green Chemistry Approaches : Developing synthetic routes that align with the principles of green chemistry will be a key focus. chiralpedia.com This includes the use of environmentally benign solvents, minimizing waste, and employing catalytic methods to improve atom economy. sciepub.com

| Synthesis Methodology | Key Advantages | Future Research Goals |

| Continuous Flow Synthesis | Enhanced safety, scalability, and control | Optimization of reactor design and reaction conditions |

| Automated Synthesis | High-throughput screening, rapid optimization | Development of integrated synthesis and analysis platforms |

| Green Chemistry | Reduced environmental impact, sustainability | Use of renewable starting materials and catalysts |

Discovery of Unprecedented Chemical Transformations

The unique combination of functional groups in this compound—a maleamic acid structure—suggests the potential for novel chemical reactivity. Research into the chemical transformations of this compound could lead to the discovery of unprecedented reactions and the synthesis of novel molecular architectures.

A particularly interesting area for future exploration is the dynamic covalent chemistry of maleamic acids. Recent studies have shown that maleamic acids can undergo reversible transamidation at room temperature without the need for an external catalyst. nih.govnih.govresearchgate.net This dynamic behavior is mediated by an equilibrium with the corresponding anhydride (B1165640) and amine. nih.govnih.govresearchgate.net

Future research could investigate:

Dynamic Combinatorial Libraries : Harnessing the reversible transamidation to create dynamic combinatorial libraries. These libraries could be used to identify new molecules with specific binding properties or catalytic activities.

Stimuli-Responsive Materials : The equilibrium between the amide and anhydride forms of maleamic acids can be influenced by external stimuli such as pH. nih.govnih.govresearchgate.net This property could be exploited to develop stimuli-responsive polymers and materials.

Novel Cyclization Reactions : The reactive double bond and the carboxylic acid and amide functionalities provide opportunities for designing novel intramolecular cyclization reactions to generate diverse heterocyclic scaffolds.

Application of Cutting-Edge Analytical Techniques for Structural Elucidation

A thorough understanding of the structure and stereochemistry of this compound and its derivatives is crucial for all aspects of its future development. The application of advanced analytical techniques will be instrumental in this regard.

Future analytical research will likely involve:

Advanced NMR Spectroscopy : Two-dimensional (2D) and three-dimensional (3D) NMR techniques, such as COSY, HSQC, HMBC, NOESY, and ROESY, will be essential for unambiguously determining the connectivity and stereochemistry of complex derivatives. numberanalytics.comnumberanalytics.com These techniques provide detailed information about through-bond and through-space correlations between nuclei. numberanalytics.comnumberanalytics.com

Mass Spectrometry : High-resolution mass spectrometry (HRMS) will be critical for confirming molecular formulas. nih.gov Tandem mass spectrometry (MS/MS) techniques can provide valuable structural information by analyzing the fragmentation patterns of the molecule. nih.govnih.gov Emerging mass spectrometry techniques could also be employed to precisely locate the position of the double bond in unsaturated derivatives. nih.gov

Chiroptical Methods : For chiral derivatives, chiroptical techniques such as circular dichroism (CD) spectroscopy will be important for determining their absolute configuration.

| Analytical Technique | Information Provided | Future Applications |

| Advanced NMR | Connectivity, relative stereochemistry, conformational analysis | Elucidation of complex reaction products and stereoisomers |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | Identification of unknown compounds, reaction monitoring |

| Chiroptical Spectroscopy | Absolute configuration of chiral molecules | Characterization of enantiomerically pure compounds |

Q & A

Q. Table 1. Solubility Profile in Common Solvents

| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) |

|---|---|---|

| Water | 80.1 | <0.1 |

| Methanol | 32.7 | 15.2 |

| DMSO | 46.7 | 22.8 |

| Ethanol-Water (3:1) | 45.3 | 8.9 |

| Source: |

Q. Table 2. Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a, b, c (Å) | 7.25, 11.89, 12.34 |

| β (°) | 98.7 |

| R₁/wR₂ | 0.034/0.089 |

| Source: |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.